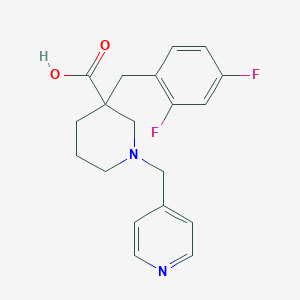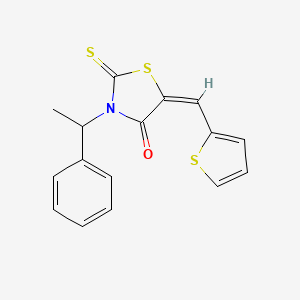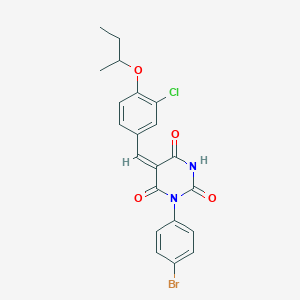![molecular formula C15H22N2O2 B5396844 1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane”, there are general methods for the synthesis of piperazine derivatives, which this compound is. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity:
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage cells. Researchers can explore its effectiveness in scavenging reactive oxygen species (ROS) and protecting against oxidative damage .
Anti-Inflammatory Effects:
Inflammation is associated with various diseases, including chronic conditions like arthritis and cardiovascular disorders. Investigating the anti-inflammatory potential of this compound could lead to the development of novel drugs. Animal studies and in vitro assays can assess its ability to reduce inflammation .
Anticancer Research:
Given the compound’s heterocyclic structure, it might exhibit cytotoxic effects against cancer cells. Researchers can evaluate its impact on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Additionally, molecular docking studies can predict its binding affinity with relevant proteins .
Antimicrobial Properties:
Hydrazide derivatives often possess antimicrobial activity. Scientists can explore the compound’s effectiveness against bacteria, fungi, and viruses. In vitro assays can determine its minimum inhibitory concentration (MIC) and potential as a new antimicrobial agent .
Drug Design and Development:
The compound’s unique structure makes it an interesting starting point for drug design. Medicinal chemists can modify its functional groups to enhance specific properties, such as solubility, bioavailability, and target selectivity. Computational methods like molecular docking can guide these modifications .
Supramolecular Chemistry and Materials Science:
1,4-Diazepane derivatives can participate in supramolecular interactions. Researchers can explore their self-assembly behavior, crystal structures, and potential applications in materials science. These applications may include drug delivery systems, sensors, or functional materials .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-8-5-9-17(11-10-16)15(18)12-13-6-3-4-7-14(13)19-2/h3-4,6-7H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQYNNQVKWMGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)


![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)